molecular formula C18H17N3O3S2 B2492420 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034452-99-6

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2492420
CAS RN: 2034452-99-6
M. Wt: 387.47
InChI Key: IAIULMGYRUNCFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves multiple steps including cyclization of thioamide with chloroacetoacetate and reactions with ammonium sulfide. These processes yield the compound with a considerable efficiency, highlighting the compound's intricate design and synthesis procedures (Tang Li-jua, 2015).

Molecular Structure Analysis

The structure of molecules similar to this compound is confirmed through various spectroscopic methods including IR, 1H NMR, and MS spectral data. These techniques are crucial for establishing the molecular fingerprints and understanding the structural intricacies of these compounds (A. Amr et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving compounds like this compound often result in significant biological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety effects. The detailed synthesis and the chemical properties of these compounds are extensively studied to harness their therapeutic potential (A. Amr et al., 2010).

Future Directions

Thiadiazoles are a sub-family of azole compounds. They are fairly common in pharmacology . Future research could focus on exploring their potential applications in medicinal, agricultural, and materials chemistry .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-20-14-7-3-4-8-15(14)21(26(20,23)24)11-10-19-18(22)17-12-13-6-2-5-9-16(13)25-17/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIULMGYRUNCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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